(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analog Compounds
Research has demonstrated methods for synthesizing compounds similar to (3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared from corresponding acetoacetic esters, showcasing the compound's versatility in synthesizing heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of similar compounds have been determined using X-ray analysis. This includes a study on an anti-ulcer agent, 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, indicating the potential for detailed structural analysis of related compounds (Koyano, Takeshita, Takénaka, & Sasada, 1986).
Biochemical Applications
Enantioselective Catalysis
The compound has been used in studies involving asymmetric biocatalysis. Methylobacterium Y1-6, for example, was used to catalyze reactions involving substrates containing 3-amino-3-phenyl-propanoate ester, showcasing its potential in producing pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).
Synthesis of Pharmaceutical Intermediates
Compounds similar to this compound have been synthesized for their potential in creating pharmaceutical intermediates. For instance, novel compounds like (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and its analogues were synthesized and evaluated for various biological activities (Subudhi & Sahoo, 2011).
Investigations in Molecular Design
The compound's analogs have been examined for their binding modes in molecular design studies. This includes research on the binding mode of (2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride to Factor Xa, demonstrating its relevance in the design of molecular inhibitors (Vaz, McLean, & Pelton, 1998).
Properties
IUPAC Name |
(3S)-3-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNMLQKEHWCXLP-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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